molecular formula C9H11NO2 B12061016 L-Phenylalanine-13C9

L-Phenylalanine-13C9

Cat. No.: B12061016
M. Wt: 174.124 g/mol
InChI Key: COLNVLDHVKWLRT-ZNZHEFIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Phenylalanine-13C9 is a stable isotope-labeled compound of L-Phenylalanine, an essential aromatic amino acid. The compound is labeled with nine carbon-13 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. L-Phenylalanine itself is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Phenylalanine-13C9 can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of carbon-13 labeled precursors into the biosynthetic pathway of Escherichia coli, which then produces this compound . The reaction conditions typically involve controlled fermentation processes, where the bacteria are cultured in a medium containing carbon-13 labeled substrates.

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 into the phenylalanine biosynthetic pathway. The fermentation process is optimized to maximize yield and purity, followed by purification steps to isolate the labeled compound .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine-13C9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

L-Phenylalanine-13C9 exerts its effects by acting as a precursor to several neurotransmitters. It is converted into L-tyrosine, which is then further metabolized into dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in various physiological processes, including mood regulation, stress response, and cognitive function . The labeled carbon-13 atoms allow researchers to trace these metabolic pathways and study the kinetics and dynamics of these processes .

Comparison with Similar Compounds

L-Phenylalanine-13C9 can be compared with other isotope-labeled amino acids, such as:

    L-Tyrosine-13C9: Similar to this compound but labeled on tyrosine, another aromatic amino acid.

    L-Alanine-13C3: Labeled on alanine, a non-aromatic amino acid.

    L-Phenylalanine-15N: Labeled with nitrogen-15 instead of carbon-13.

Uniqueness

This compound is unique due to its specific labeling with nine carbon-13 isotopes, making it particularly useful for detailed NMR studies and metabolic tracing. Its role as a precursor to key neurotransmitters also adds to its significance in neurochemical research .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

174.124 g/mol

IUPAC Name

(2S)-2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1

InChI Key

COLNVLDHVKWLRT-ZNZHEFIISA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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